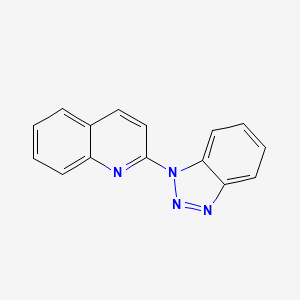

2-(Benzotriazol-1-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

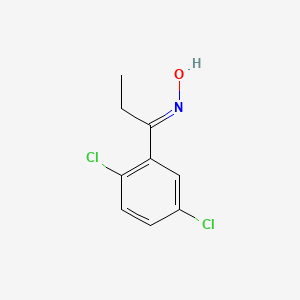

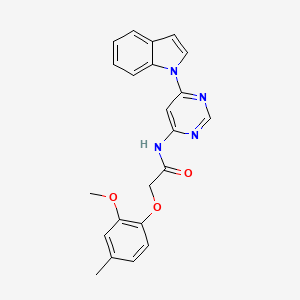

2-(Benzotriazol-1-yl)quinoline is a compound with the molecular formula C15H10N4 . It is a derivative of quinoline, a nitrogen-containing heterocycle, with a benzotriazole moiety attached .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloroquinoline-3-carbaldehyde with 1,2,4-triazole or benzotriazole . The reaction is carried out in the presence of a catalytic amount of acetic acid in THF and is heated under reflux for 7–8 hours .

Molecular Structure Analysis

The molecular structure of this compound is characterized by elemental analyses and IR, NMR, and MS spectra . It is a complex structure that includes a quinoline ring fused with a benzotriazole ring .

Chemical Reactions Analysis

Benzotriazole derivatives, including this compound, have been used in various chemical reactions. For instance, they have been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties

2-(Benzotriazol-1-yl)quinoline derivatives have shown promise in anticancer research. A study by Korcz et al. (2018) synthesized various quinoline derivatives and evaluated their cytotoxic properties against human tumor cell lines. They found that benzotriazole-containing quinolines exhibited pronounced inhibitory effects on cancer cell growth, suggesting their potential as anticancer agents (Korcz et al., 2018).

2. Synthesis of Multipurpose Polymers

Benzotriazole and quinoxaline units, when combined, have been used to create novel acceptor moieties for the synthesis of donor-acceptor type polymers. Ozdemir et al. (2012) developed three new monomers incorporating these units. These polymers exhibited promising features for optoelectronic applications due to their distinct absorption bands and small band gaps (Ozdemir et al., 2012).

3. Fluorescent Probes

The derivatives of this compound have been used to develop blue-green fluorescent probes. A study by Bodke et al. (2013) synthesized novel quinoline derivatives and analyzed their fluorescent properties in various solvents. These compounds were found to be highly fluorescent, indicating their potential as fluorescent probes (Bodke et al., 2013).

4. Synthesis of Substituted Piperidines

N,N-Bis[(benzotriazol-1-yl)methyl]benzylamines have been used to synthesize substituted piperidines, as demonstrated by Katritzky et al. (1999). This synthesis has implications in the development of novel compounds for various applications (Katritzky et al., 1999).

5. Electrochemical Behavior in Complexes

Studies on complexes containing benzotriazole-quinoline derivatives, like the research by Hanson and Warren (2018), have shown unique electrochemical behaviors. These findings are significant for developing catalysts for reactions like CO2 reduction (Hanson & Warren, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(benzotriazol-1-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c1-2-6-12-11(5-1)9-10-15(16-12)19-14-8-4-3-7-13(14)17-18-19/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACPFPBTFMSKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N3C4=CC=CC=C4N=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2415197.png)

![6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415198.png)

amine hydrochloride](/img/no-structure.png)

![5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2415200.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)